molecular formula C13H23NO4 B11768919 2-(1-Tert-butoxycarbonyl-3-methyl-3-piperidyl)acetic acid

2-(1-Tert-butoxycarbonyl-3-methyl-3-piperidyl)acetic acid

Cat. No.: B11768919
M. Wt: 257.33 g/mol
InChI Key: OPGXMQABXLZLEC-UHFFFAOYSA-N
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Description

2-(1-Tert-butoxycarbonyl-3-methyl-3-piperidyl)acetic acid is an organic compound commonly used in organic synthesis and pharmaceutical research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical reactions. This compound is known for its stability under acidic conditions and its ability to be easily removed under basic conditions, making it a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Tert-butoxycarbonyl-3-methyl-3-piperidyl)acetic acid typically involves the reaction of 3-methylpiperidine with tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The resulting Boc-protected piperidine is then reacted with bromoacetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(1-Tert-butoxycarbonyl-3-methyl-3-piperidyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Tert-butoxycarbonyl-3-methyl-3-piperidyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of peptide-based compounds.

    Medicine: Utilized in the development of pharmaceutical agents, particularly in the synthesis of drug candidates.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(1-Tert-butoxycarbonyl-3-methyl-3-piperidyl)acetic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Tert-butoxycarbonyl-5-methyl-3-piperidyl)acetic acid
  • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid
  • Boc-Dap-OH

Uniqueness

2-(1-Tert-butoxycarbonyl-3-methyl-3-piperidyl)acetic acid is unique due to its specific structure, which includes a Boc-protected piperidine ring. This structure provides stability and reactivity that are advantageous in various synthetic applications. Its ability to be easily deprotected under mild conditions makes it particularly valuable in multi-step synthesis .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-5-6-13(4,9-14)8-10(15)16/h5-9H2,1-4H3,(H,15,16)

InChI Key

OPGXMQABXLZLEC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)CC(=O)O

Origin of Product

United States

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